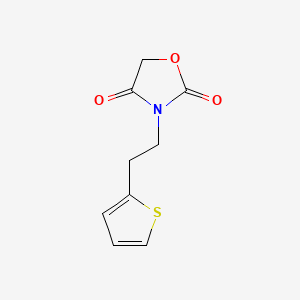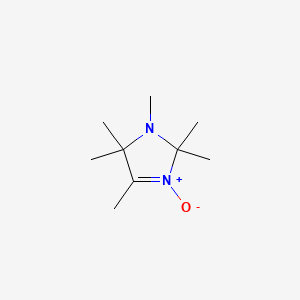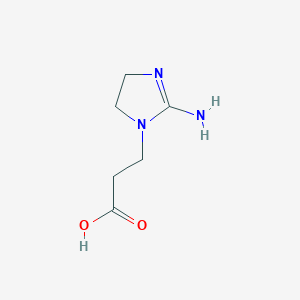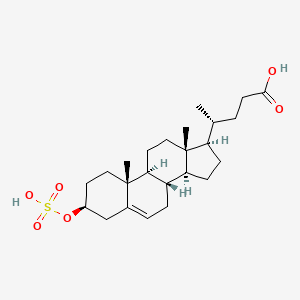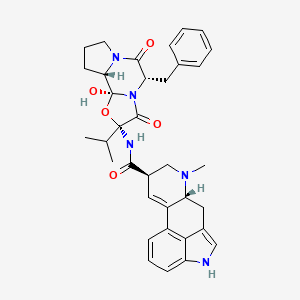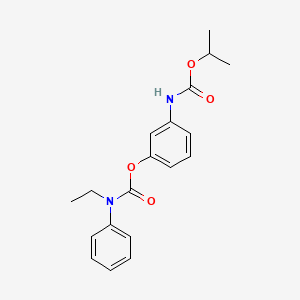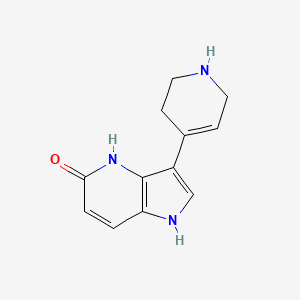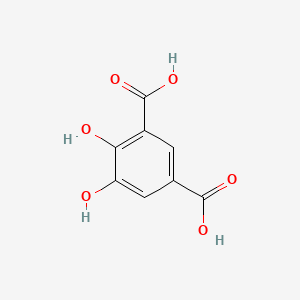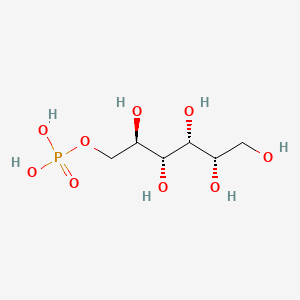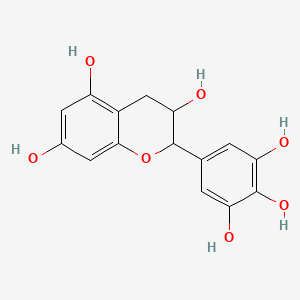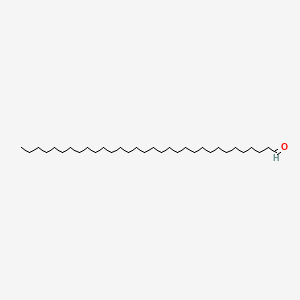
Dotriacontanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dotriacontanal is a long-chain fatty aldehyde resulting from the formal oxidation of the hydroxy group of dotriacontan-1-ol. It has a role as a plant metabolite. It is a long-chain fatty aldehyde and a 2,3-saturated fatty aldehyde. It derives from a dotriacontane.
Applications De Recherche Scientifique
1. Anticonvulsant Activities
Dotriacontanal, isolated from Harungana madagascariensis seeds, has demonstrated significant anticonvulsant effects in mice models. Both the crude extract of Harungana madagascariensis and isolated dotriacontanal showed protective effects against chemically induced epileptic seizures, indicating potential applications in epilepsy treatment (Signe et al., 2020).
2. Activation of Human Neutrophils
Dotriacontanal extracted from Tynanthus micranthus has been shown to activate human neutrophils to produce superoxide anions. This finding suggests a potential role in stimulating immune responses, especially in the activation of neutrophils, a key component of the body's innate immune system (Gomes et al., 2020).
3. Inhalation Toxicology Studies
In a study examining the inhalation of cigarette smoke, dotriacontanal was used as a marker to evaluate the deposition of cigarette smoke in the respiratory systems of experimental animals. This application of dotriacontanal helps in understanding the distribution and impact of inhaled substances in biomedical research (Davis et al., 1973).
Propriétés
Numéro CAS |
57878-00-9 |
|---|---|
Nom du produit |
Dotriacontanal |
Formule moléculaire |
C32H64O |
Poids moléculaire |
464.8 g/mol |
Nom IUPAC |
dotriacontanal |
InChI |
InChI=1S/C32H64O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h32H,2-31H2,1H3 |
Clé InChI |
NNZVKPZICXRDJI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



